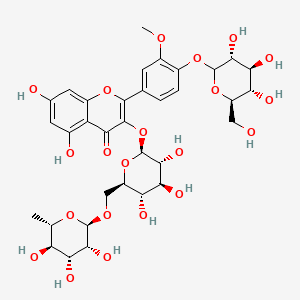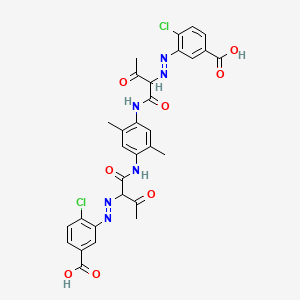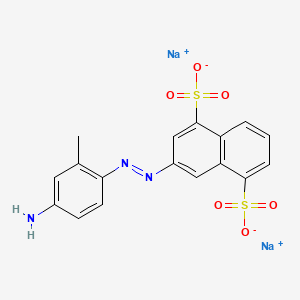
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt is a synthetic organic compound. It is characterized by the presence of a naphthalene ring substituted with two sulfonic acid groups and an azo linkage to a 4-amino-2-methylphenyl group. This compound is commonly used as a dye intermediate and in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt typically involves the diazotization of 4-amino-2-methylphenylamine followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: 4-amino-2-methylphenylamine and 1,5-naphthalenedisulfonic acid.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo linkage and sulfonic acid groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in dyeing processes, the compound binds to fabric fibers through ionic and hydrogen bonding.
相似化合物的比较
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, ((4-amino-phenyl)azo)-, sodium salt
- 1,5-Naphthalenedisulfonic acid, ((4-methylphenyl)azo)-, sodium salt
- 1,5-Naphthalenedisulfonic acid, ((4-chloro-2-methylphenyl)azo)-, sodium salt
Uniqueness
1,5-Naphthalenedisulfonic acid, ((4-amino-2-methylphenyl)azo)-, sodium salt is unique due to the presence of both the 4-amino-2-methylphenyl group and the naphthalenedisulfonic acid moiety. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it particularly useful in various applications compared to its analogs.
属性
CAS 编号 |
68400-80-6 |
|---|---|
分子式 |
C17H13N3Na2O6S2 |
分子量 |
465.4 g/mol |
IUPAC 名称 |
disodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C17H15N3O6S2.2Na/c1-10-7-11(18)5-6-15(10)20-19-12-8-14-13(17(9-12)28(24,25)26)3-2-4-16(14)27(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI 键 |
RAUBHUCNBOKUJJ-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


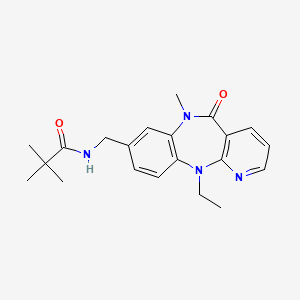

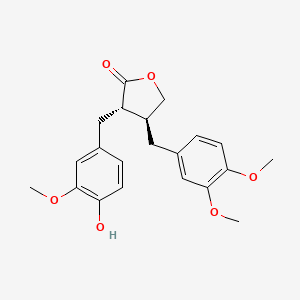
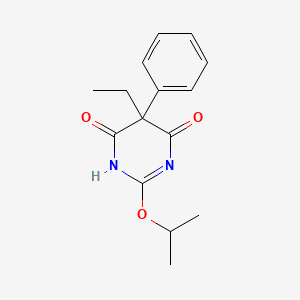
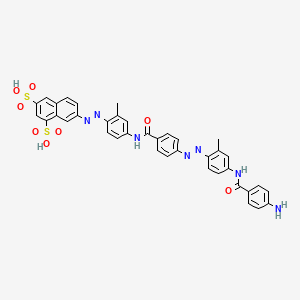
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)



![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
